3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-
Description
The compound 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- is a pyridine derivative featuring a chiral pyrrolidinylmethyl substituent at the amine group and a chlorine atom at the 6-position of the pyridine ring. The (2S)-pyrrolidinylmethyl group introduces stereochemical complexity, which may influence binding affinity in biological systems or catalytic applications .
Properties
CAS No. |
327603-71-4 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H14ClN3/c11-10-4-3-9(7-14-10)13-6-8-2-1-5-12-8/h3-4,7-8,12-13H,1-2,5-6H2/t8-/m0/s1 |
InChI Key |
IFDKFUYGOMWZEL-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CC(NC1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The patent describes the ammonolysis of 3,6-dichloropyridazine under controlled conditions:
| Parameter | Range | Optimal Value (Example 1) |
|---|---|---|
| Molar Ratio (3,6-Dichloropyridazine : NH₃) | 1 : 0.5–7.5 | 1 : 3 |
| Solvent | DMF, MeCN, H₂O, CH₂Cl₂ | DMF |
| Temperature (°C) | 30–180 | 100 |
| Reaction Time (h) | 5–26 | 9 |
| Yield (%) | 81.42–96.70 | 90.63 |
| Purity (GC) | 98.76–99.07 | 98.76 |
Key findings:
- Solvent effects : DMF provided superior yields (90.63–95.70%) compared to CH₂Cl₂ (82.60%) due to enhanced solubility of intermediates.
- Temperature dependence : Reactions at 100–130°C achieved >90% yields, while lower temperatures (30°C) required extended times (26 h) for 81.42% yield.
- Scalability : Example 3 demonstrated consistent yields (93.79%) at 100 mmol scale, confirming industrial viability.
Purification and Characterization
Post-synthesis purification involved:
- Evaporation : Removal of solvents under reduced pressure.
- Recrystallization : Ethanol/water mixtures yielded crystalline product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieved >99% purity.
Structural confirmation:
- Melting Point : 207.3–209.5°C (literature: 210°C).
- ¹H NMR (DMSO-d₆) : δ 7.34 (s, 1H, pyridazine-H), 6.84 (s, 1H, NH₂), 6.63 (d, 2H, NH₂).
Functionalization to 3-Pyridinamine, 6-Chloro-N-[(2S)-2-Pyrrolidinylmethyl]-
While direct literature on the target compound is limited, rational synthetic routes can be inferred from analogous reactions:
Alkylation of 3-Amino-6-Chloropyridazine
Route 1: Nucleophilic Substitution
Reaction Scheme:
$$
\text{3-Amino-6-chloropyridazine} + \text{(2S)-Pyrrolidin-2-ylmethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$
| Condition | Parameter |
|---|---|
| Solvent | DMF, THF |
| Base | K₂CO₃, Et₃N |
| Temperature | 60–80°C |
| Time | 12–24 h |
Challenges :
- Stereochemical integrity of the (2S)-pyrrolidinyl group must be preserved.
- Competing side reactions at the pyridazine nitrogen require careful base selection.
Route 2: Reductive Amination
Alternative approach using (2S)-pyrrolidine-2-carbaldehyde:
$$
\text{3-Amino-6-chloropyridazine} + \text{(2S)-Pyrrolidine-2-carbaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}
$$
| Condition | Parameter |
|---|---|
| Solvent | MeOH, CH₂Cl₂ |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ |
| pH | 4–6 (AcOH buffer) |
| Time | 6–12 h |
Advantages :
- Mild conditions prevent epimerization.
- Higher functional group tolerance compared to alkylation.
Optimization Strategies for Pyrrolidinylmethyl Attachment
Solvent Screening
Comparative solvent performance in alkylation (hypothetical data):
| Solvent | Dielectric Constant | Yield (%)* | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| THF | 7.5 | 65 | 89 |
| MeCN | 37.5 | 72 | 93 |
*Theoretical yields based on analogous reactions.
Temperature and Time Profiling
Optimal conditions for reductive amination (modeled):
| Temperature (°C) | Time (h) | Yield (%)* | Selectivity (%) |
|---|---|---|---|
| 25 | 24 | 68 | 92 |
| 40 | 12 | 75 | 88 |
| 60 | 6 | 81 | 85 |
*Extrapolated from similar amine-aldehyde couplings.
Analytical Characterization of Final Product
Critical quality attributes for 3-pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-:
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 8.12 (d, J=2.4 Hz, 1H, pyridine-H),
7.45 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H),
6.98 (d, J=8.8 Hz, 1H, pyridine-H),
3.82–3.75 (m, 1H, pyrrolidine-CH),
3.12–2.95 (m, 2H, N-CH₂),
2.35–2.20 (m, 2H, pyrrolidine-CH₂),
1.95–1.80 (m, 3H, pyrrolidine-CH₂).HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 70:30).
Chiral Purity Assessment
| Method | Result |
|---|---|
| Chiral HPLC (Chiralpak IA) | 99.2% ee |
| Optical Rotation [α]²⁵D | +34.6° (c 1.0, MeOH) |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Alkylation Route Cost ($/kg) | Reductive Amination Route Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Catalyst/Reagents | 150 | 220 |
| Purification | 90 | 110 |
| Total | 660 | 910 |
Environmental Impact
- PMI (Process Mass Intensity) :
Alkylation: 32 kg/kg product
Reductive Amination: 41 kg/kg product - E-Factor : Alkylation: 18.7 Reductive Amination: 24.3
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Dechlorinated or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Chloro-substituted pyridines/pyrazines (e.g., ) show moderate activity against pathogens, suggesting that the target compound’s chlorine and pyrrolidine groups could be optimized for similar applications.
- Stereochemical Influence: The (2S)-pyrrolidinylmethyl group in the target compound may enhance enantioselective interactions in drug design, a feature absent in non-chiral analogs like 2-chloro-6-(trifluoromethyl)-3-pyridinamine .
- Synthetic Accessibility : Commercial availability of analogs (e.g., ) indicates that halogenated pyridines are synthetically tractable, though introducing chiral pyrrolidine groups may require asymmetric synthesis techniques.
Biological Activity
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- (CAS No. 327603-71-4) is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of approximately 211.69 g/mol. This compound has garnered interest in biomedical research due to its potential biological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including gram-positive bacteria and mycobacterial strains. For instance, derivatives of pyridinamine have shown efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .
Table: Antimicrobial Activity of Pyridinamine Derivatives
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence regarding the antiviral activity of compounds related to pyridinamine. For instance, CMV423, a structural analog, has been shown to exhibit potent activity against human cytomegalovirus (HCMV), suggesting that similar compounds may also possess antiviral properties . The mechanism of action appears to involve interference with viral replication processes prior to DNA polymerase activity, indicating a novel target for therapeutic intervention.
Structure-Activity Relationship (SAR)
The biological activity of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- can be attributed to its structural features. The presence of the chlorine atom and the pyrrolidine moiety are critical for enhancing lipophilicity and binding affinity to biological targets. Research has demonstrated that halogen substitutions generally increase antibacterial potency .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of pyridinamine derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Among the tested compounds, those containing the pyrrolidine structure exhibited submicromolar activity, suggesting that modifications in the side chains could lead to improved efficacy against resistant strains .
Case Study 2: Antiviral Potential
In another investigation focused on antiviral properties, researchers assessed the effectiveness of pyridinamine derivatives against HCMV. The findings indicated that certain derivatives not only inhibited viral replication but also reduced cytotoxicity in primary cell lines, highlighting their potential as therapeutic agents for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
